4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol
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Overview
Description
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.298. The purity is usually 95%.
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Scientific Research Applications
Polymer Electrolyte Behavior
A study by Conner et al. (2007) explored polymers with 2-(2-methoxyethoxy)ethoxy and 2-(2-phenoxyethoxy)ethoxy side groups. These polymers, including poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP), were evaluated for their physical properties and ionic conductivity, relevant to gel electrolytes.
Catalytic Activity in Aerobic Oxidation
Research by Saka et al. (2016) synthesized and characterized Co(II) and Fe(II) phthalocyanines with 4-[2-(2,3-dichlorophenoxy)ethoxy] substitution. They investigated the optimal conditions for oxidizing phenolic compounds, emphasizing the role of phthalocyanine derivatives in this process.
Antioxidant Activity
A study on Protea hybrid ‘Susara’ by León et al. (2014) isolated compounds including 2-ethoxy-4-(hydroxymethyl)phenol. They evaluated the antioxidant activity of these compounds, highlighting the potential use in various industries like food preservation and pharmaceuticals.
Steric and Spin Density Effects
Ondercin et al. (1976) investigated the radicals derived from 4-methoxy- and 4-ethoxy-2,3,5,6-tetramethylphenol. This study focused on the effects of steric and spin density on the radicals, contributing to a deeper understanding of radical chemistry.
Structure-Antioxidant Activity Relationship
Chen et al. (2020) examined the antioxidant activities of phenolic acids, including the influence of methoxyl and phenolic hydroxyl groups. This research aids in understanding the role of functional groups in antioxidant activity.
Cytotoxicity in Melanoma Cells
Smit et al. (1992) studied the cytotoxic properties of substituted phenolic compounds, including alkoxyethers like 4-hydroxyanisole, towards different melanoma cell lines. This research provides insights into the potential therapeutic applications of these compounds.
Ring-Opening Polymerization
Chen et al. (2011) prepared and characterized sodium and potassium complexes using a sterically bulky phenol derivative. These complexes were evaluated for their efficiency in initiating the ring-opening polymerization of lactide, relevant in polymer chemistry.
Mechanism of Action
Mode of Action
It can be inferred from the targets of the similar compound that it may influence phospholipid metabolism and protein processing .
Biochemical Pathways
Given its potential targets, it may influence theeicosanoid biosynthesis pathway and the protein secretion pathway .
Result of Action
Based on its potential targets, it may influence the composition of cellular membranes and the processing of proteins .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5/c1-15-6-7-16-8-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGTEFEPUJDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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